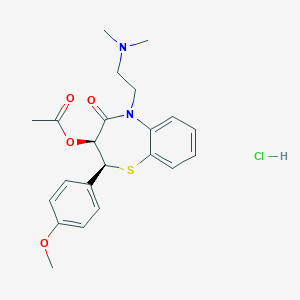

Diltiazem hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diltiazem Hydrochloride's Interaction with L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem hydrochloride, a benzothiazepine derivative, is a cornerstone in the management of various cardiovascular diseases. Its therapeutic efficacy stems from its potent and specific inhibition of L-type voltage-gated calcium channels (CaV1.2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning diltiazem's action on these channels. We will dissect the intricacies of its state-dependent binding, the precise location of its receptor site, and the allosteric modulation it exerts. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this interaction and presents quantitative data in a clear, tabular format to facilitate comparative analysis. Visualizations of signaling pathways and experimental workflows are provided to enhance comprehension of the complex interactions at play.

Introduction to Diltiazem and L-type Calcium Channels

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for hypertension, angina pectoris, and certain arrhythmias.[1][2] Its primary pharmacological target is the L-type calcium channel (CaV1.2), a heteromultimeric protein complex crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[3] The CaV1.2 channel is composed of a primary pore-forming α1 subunit and auxiliary β, α2δ, and γ subunits. The α1 subunit forms the ion conduction pore and contains the voltage sensor and the binding sites for calcium channel blockers.[4] By inhibiting the influx of Ca2+ through these channels, diltiazem elicits a range of physiological effects, including vasodilation, reduced myocardial contractility (negative inotropy), and a decreased heart rate (negative chronotropy).[3][5]

Mechanism of Action: A Multi-faceted Interaction

Diltiazem's mechanism of action is not a simple pore-blocking event but rather a sophisticated, state-dependent interaction with the L-type calcium channel. This involves preferential binding to specific conformational states of the channel, leading to its inhibition.

State-Dependent Binding

A cardinal feature of diltiazem's interaction with L-type calcium channels is its state-dependency. The drug exhibits a higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[1][5] This "use-dependent" or "frequency-dependent" block means that diltiazem's inhibitory effect is more pronounced in tissues with higher rates of depolarization, such as the heart, particularly during tachyarrhythmias.[1][6] The modulated receptor hypothesis posits that the conformational changes in the channel during gating alter the accessibility and affinity of the drug binding site.[1]

The Diltiazem Binding Site

Structural and mutagenesis studies have pinpointed the diltiazem binding site to a pocket within the central cavity of the α1 subunit's pore domain.[4][7] This binding site is located on the intracellular side of the selectivity filter and is formed by amino acid residues from the S6 transmembrane segments of domains III (IIIS6) and IV (IVS6).[1][4] The binding of diltiazem in this location physically obstructs the ion permeation pathway, thereby preventing the influx of Ca2+ ions.[1][7] Notably, the diltiazem receptor site overlaps with that of another class of non-dihydropyridine calcium channel blockers, the phenylalkylamines (e.g., verapamil).[1]

Allosteric Modulation

Diltiazem's interaction with the L-type calcium channel is further nuanced by allosteric modulation. It exhibits a complex interplay with other classes of calcium channel blockers, particularly dihydropyridines (e.g., nifedipine, amlodipine). While diltiazem and dihydropyridines bind to distinct sites on the α1 subunit, the binding of one can influence the affinity of the other.[1][8] Specifically, diltiazem binding can allosterically enhance the binding of dihydropyridines.[8] This reciprocal allosteric communication underscores the intricate conformational control of the channel protein.

Quantitative Data Summary

The following tables summarize key quantitative data from electrophysiological and radioligand binding studies, providing a comparative overview of diltiazem's potency and affinity for L-type calcium channels under various conditions.

Table 1: Electrophysiological Data (IC50 Values)

| Preparation | Channel State | IC50 (µM) | Reference |

| CaVAb (ancestral bacterial channel) | Resting State | 41 | [1] |

| CaVAb (ancestral bacterial channel) | Use-Dependent | 10.4 | [1] |

| Human Mesenteric Arterial Myocytes (pH 7.2) | Tonic Block | 51 | [9] |

| Human Mesenteric Arterial Myocytes (pH 9.2) | Tonic Block | 20 | [9] |

| Cone Photoreceptors (High Affinity) | - | 4.9 | [10] |

| Cone Photoreceptors (Low Affinity) | - | 100.4 | [10] |

| Cardiac CaV1.2 Splice Variant (CaV1.2CM) | - | ~150 | [11] |

| Smooth Muscle CaV1.2 Splice Variant (CaV1.2SM) | - | 75 ± 13 | [11] |

Table 2: Radioligand Binding Data (Kd Values)

| Radioligand | Preparation | Temperature (°C) | Kd (nM) | Reference |

| [3H]DTZ323 | Rabbit Skeletal Muscle T-tubule Membranes | 25 | 1.4 | [12] |

| [3H]DTZ323 | Rabbit Skeletal Muscle T-tubule Membranes | 37 | 1.8 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of diltiazem's interaction with L-type calcium channels. Below are outlines of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through L-type calcium channels in single cells and to assess the inhibitory effects of diltiazem.

-

Cell Preparation: Culture cells expressing L-type calcium channels (e.g., tsA-201 cells transfected with CaV1.2 subunits, or primary cardiomyocytes/smooth muscle cells) on glass coverslips.[3][4]

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[3] Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.[4]

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[3]

-

-

Recording:

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV to -90 mV to ensure channels are in the resting state.[3]

-

Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV) to elicit L-type calcium currents.[3]

-

To study use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz).[1]

-

Perfuse the cell with increasing concentrations of diltiazem to determine the dose-response relationship and calculate the IC50 value.

-

Radioligand Binding Assay

This method is employed to determine the affinity (Kd) and density (Bmax) of diltiazem binding sites on membranes prepared from tissues or cells expressing L-type calcium channels.

-

Membrane Preparation: Homogenize tissues (e.g., rabbit skeletal muscle) or cells expressing L-type calcium channels and isolate the membrane fraction by differential centrifugation.

-

Binding Reaction:

-

Incubate the membrane preparation with a radiolabeled diltiazem analog (e.g., [3H]DTZ323) in a suitable buffer.[12]

-

Include a parallel set of tubes with an excess of unlabeled diltiazem to determine non-specific binding.

-

Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).[12]

-

-

Separation and Counting:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[12]

-

X-ray Crystallography

This powerful technique provides atomic-level structural information about the diltiazem binding site on the L-type calcium channel.

-

Protein Expression and Purification: Express a stable construct of the L-type calcium channel (often an ancestral bacterial homolog like CaVAb is used for its stability) in a suitable expression system (e.g., insect cells).[1][7] Purify the protein-detergent complex using affinity and size-exclusion chromatography.

-

Crystallization:

-

Data Collection and Structure Determination:

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to diltiazem's mechanism of action and the experimental workflows used to study it.

Conclusion

Diltiazem hydrochloride's mechanism of action on L-type calcium channels is a sophisticated process characterized by state-dependent binding to a specific site within the channel pore, leading to its physical blockade and allosteric modulation. A thorough understanding of these molecular interactions, supported by robust experimental data, is paramount for the development of novel and more selective cardiovascular therapeutics. This technical guide provides a comprehensive foundation for researchers and drug development professionals engaged in this critical area of study.

References

- 1. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. benchchem.com [benchchem.com]

- 4. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. annualreviews.org [annualreviews.org]

- 9. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-affinity binding of [3H]DTZ323 to the diltiazem-binding site of L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomerism of Diltiazem and its Biological Activity: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem, a prominent member of the benzothiazepine class of calcium channel blockers, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its unique stereochemical structure. Diltiazem possesses two chiral centers, giving rise to four distinct stereoisomers: d-cis, l-cis, d-trans, and l-trans.[1][3] The commercially available and therapeutically utilized form is the d-cis-isomer, specifically the (2S,3S)-enantiomer.[2][4] This technical guide provides a comprehensive exploration of the stereoisomerism of diltiazem, elucidating the profound impact of its three-dimensional arrangement on its biological activity. We will delve into the differential pharmacology of its stereoisomers, present quantitative data on their potency, detail relevant experimental protocols for their separation and evaluation, and visualize key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Stereoisomerism of Diltiazem

Diltiazem's chemical structure features two chiral centers at the C2 and C3 positions of the 1,4-thiazepine ring.[4] This results in the existence of two pairs of enantiomers, which are also diastereomers of each other:

-

cis-isomers: (2S,3S)-diltiazem (d-cis) and (2R,3R)-diltiazem (l-cis)

-

trans-isomers: (2R,3S)-diltiazem and (2S,3R)-diltiazem[5]

The pharmacological activity of diltiazem is highly stereospecific, with the d-cis-enantiomer being the most potent and clinically relevant isomer.[1]

Biological Activity of Diltiazem Stereoisomers

The primary mechanism of action for diltiazem is the blockade of L-type calcium channels, which are crucial for the regulation of cardiac and vascular smooth muscle contraction.[6][7] This action is highly stereoselective.

L-type Calcium Channel Blockade

The d-cis enantiomer of diltiazem exhibits significantly greater potency in blocking L-type calcium channels compared to its stereoisomers.[6] This stereoselectivity is the foundation of its therapeutic effects, which include vasodilation, and negative chronotropic and inotropic effects on the heart.[6][8] Studies have demonstrated a clear hierarchy in the potency of the isomers in binding to the benzothiazepine receptor on the calcium channel.[3]

Other Biological Activities

Beyond L-type calcium channel blockade, diltiazem stereoisomers have been shown to interact with other biological targets, albeit with different stereospecific requirements.

-

Mitochondrial Na+/Ca2+ Exchanger: Both the (+)-cis and (+)-trans isomers of diltiazem inhibit the mitochondrial Na+/Ca2+ exchange system with comparable potency, while the (-)-optical isomers are largely inactive.[9] This suggests a different set of structural requirements for binding to this target compared to the L-type calcium channel.[9]

-

Sodium Channels: The l-cis-diltiazem isomer has been found to inhibit voltage-dependent Na+ currents, suggesting a potential cardioprotective effect through a mechanism distinct from L-type calcium channel blockade.[10]

-

Antioxidant Activity: The d-cis isomer of diltiazem has been shown to exhibit a dose-dependent inhibition of membrane lipid peroxidation, a protective effect not observed with the l-cis isomer.[11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of diltiazem stereoisomers.

Table 1: Potency of Diltiazem Stereoisomers on L-type Calcium Channels

| Stereoisomer | IC50 for ICa Blockade (Snail Neurons) (μM) | Potency Order for Binding to Rabbit T-tubule Calcium Channels |

| d-cis-Diltiazem | 0.426[6] | 1[3][6] |

| l-cis-Diltiazem | 0.759[6] | 2[3][6] |

| d-trans-Diltiazem | Not Reported | 3 (equal to l-trans)[3] |

| l-trans-Diltiazem | Not Reported | 3 (equal to d-trans)[3] |

Table 2: Activity of Diltiazem Stereoisomers on Mitochondrial Na+/Ca2+ Exchanger

| Stereoisomer | IC50 for Inhibition of Na+/Ca2+ Exchange (μM) |

| (+)-cis-Diltiazem | 10-20[9] |

| (+)-trans-Diltiazem | 10-20[9] |

| (-)-optical isomers | >200[9] |

Table 3: Activity of Diltiazem Isomers on Voltage-Dependent Na+ Current (INa)

| Stereoisomer | Kd at -140 mV (μM) | Kd at -80 mV (μM) |

| l-cis-Diltiazem | 729[10] | 9[10] |

Experimental Protocols

Enantiomeric Separation of Diltiazem

The separation of diltiazem stereoisomers is crucial for studying their individual pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[1]

-

Instrumentation: Standard HPLC system with a UV detector.[1]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are effective.[1]

-

Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol (e.g., 90:10 v/v).[1] For basic compounds like diltiazem, the addition of a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, is recommended to improve peak shape.[1]

-

Flow Rate: Typically around 1 mL/min.[1]

-

Detection: UV detection at 240 nm.[1]

-

Temperature: Ambient temperature.[1]

Radioligand Binding Assay

This assay is used to determine the binding affinity of diltiazem stereoisomers to their target receptors, such as the L-type calcium channel.

-

Preparation of Membranes: Isolate membranes from a tissue source rich in the target receptor (e.g., rabbit T-tubules for calcium channels).

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., d-cis-[3H]diltiazem) and varying concentrations of the unlabeled diltiazem stereoisomers.[3]

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

-

Data Analysis: Calculate the inhibition constant (Ki) for each stereoisomer to determine its binding affinity.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells, providing functional data on the effects of diltiazem stereoisomers.

-

Cell Preparation: Isolate single cells (e.g., cardiac myocytes or vascular smooth muscle cells) expressing the ion channel of interest.[10]

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording to measure macroscopic currents through the ion channels.

-

Drug Application: Perfuse the cells with solutions containing different concentrations of the diltiazem stereoisomers.

-

Data Acquisition and Analysis: Record the ion channel currents before and after drug application to determine the inhibitory effect and calculate parameters like IC50 values.[6]

Visualizations

Signaling Pathway

Caption: Signaling pathway of d-cis-diltiazem's action on muscle cells.

Experimental Workflow: Enantiomeric Separation

Caption: Workflow for the enantiomeric separation of diltiazem using chiral HPLC.

Logical Relationship: Stereoisomer Potency

Caption: Logical relationship of diltiazem stereoisomer potency.

Conclusion

The biological activity of diltiazem is profoundly influenced by its stereochemistry. The d-cis-isomer is the most pharmacologically active, primarily through its potent blockade of L-type calcium channels.[1][6] The other stereoisomers exhibit significantly lower activity at this target but may possess other biological effects, such as inhibition of the mitochondrial Na+/Ca2+ exchanger or sodium channels.[9][10] A thorough understanding of the distinct pharmacological profiles of each diltiazem stereoisomer is imperative for the rational design of new cardiovascular drugs with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Diltiazem - Wikipedia [en.wikipedia.org]

- 3. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of diltiazem isomers and thiamine on piglet liver microsomal peroxidation using dichlorofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Diltiazem Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem hydrochloride is a non-dihydropyridine calcium channel blocker widely utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This document provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of diltiazem, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support drug development and research professionals. Diltiazem is characterized by good oral absorption but is subject to extensive first-pass metabolism, resulting in a bioavailability of approximately 40%.[1][3] It is primarily metabolized by the cytochrome P450 system, with CYP3A4 being the principal enzyme responsible for its biotransformation into several metabolites, some of which retain pharmacological activity.[1][4] Notably, diltiazem and its metabolites are also inhibitors of CYP3A4, leading to a high potential for drug-drug interactions.[4][5]

Pharmacokinetic Profile (ADME)

The clinical effects of diltiazem are governed by its journey through the body, from administration to elimination. This section details the key pharmacokinetic processes.

Absorption

Diltiazem is well-absorbed from the gastrointestinal tract following oral administration, with over 90% of an oral dose being absorbed.[1][] However, it undergoes significant presystemic, or first-pass, metabolism in the liver.[3][7] This extensive hepatic extraction reduces its absolute bioavailability to approximately 40%.[1][3]

Different oral formulations are available, which modify the absorption rate and time to peak plasma concentration (Tmax).

-

Immediate-Release (IR) Formulations: Onset of action is typically between 30 to 60 minutes.[1] Peak plasma levels are reached 2 to 4 hours after administration.[3]

-

Sustained-Release (SR) and Extended-Release (ER) Formulations: These are designed to slow the absorption rate. For instance, after administration of sustained-release tablets, peak plasma concentrations are attained at an average of 165 minutes (2.75 hours).[7] A novel extended-release tablet designed for evening administration showed that evening dosing resulted in 17% to 22% greater bioavailability compared to morning administration.[8]

Distribution

Once in the systemic circulation, diltiazem is widely distributed throughout the body.

-

Plasma Protein Binding: Diltiazem is 70% to 80% bound to plasma proteins, primarily albumin.[1][3]

-

Volume of Distribution (Vd): The apparent volume of distribution is large, reported to be approximately 11.1 L/kg, indicating extensive distribution into tissues.[7] Another study reported a steady-state volume of distribution (Vss) of 5.2 +/- 2.4 L/kg.[9]

Metabolism

Diltiazem is extensively metabolized, predominantly in the liver by the cytochrome P450 (CYP) enzyme system.[1][10] Less than 4% of the unchanged drug is excreted in the urine, highlighting the importance of its metabolic clearance.[1][3]

Key Metabolic Pathways: The primary metabolic transformations include:

-

Deacetylation: This pathway produces desacetyl diltiazem (M1), a major metabolite that retains 25% to 50% of the coronary vasodilator potency of the parent drug.[3] It is present in the plasma at levels of 10% to 20% of the parent diltiazem.[3]

-

N-demethylation: This results in the formation of N-monodesmethyl diltiazem (MA or DMeD).[5][10] This metabolite is also pharmacologically active.[2]

-

O-demethylation: This is another pathway contributing to diltiazem's biotransformation.[10]

Further metabolism leads to the formation of other metabolites such as desacetyl-N-monodesmethyldiltiazem (M2), desacetyl-O-desmethyldiltiazem, and desacetyl-N, O-desmethyldiltiazem, which have been identified in human urine.[10][11]

Enzymology of Metabolism:

-

CYP3A4: This is the principal enzyme responsible for the N-demethylation of diltiazem.[4][5] Diltiazem itself is a potent inhibitor of CYP3A4, which can lead to clinically significant drug-drug interactions by increasing the plasma concentrations of co-administered drugs that are also CYP3A4 substrates.[1][5][12] Diltiazem's inhibition of CYP3A4 is primarily due to the formation of a metabolite intermediate complex (MIC), which renders the enzyme catalytically inactive.[5][13]

-

Other CYPs: While CYP3A4 is primary, other enzymes like CYP2C8 and CYP2C9 also contribute to diltiazem N-demethylation to a lesser extent.[4][5] The polymorphic enzyme CYP2D6 has been shown to mediate the O-demethylation of diltiazem, leading to significantly higher exposure to desacetyl diltiazem in individuals who are poor CYP2D6 metabolizers.[14]

Role of P-glycoprotein (P-gp): P-glycoprotein, an efflux transporter, plays a role in the disposition of diltiazem's metabolites. The primary metabolite, desacetyl-diltiazem (M1), has been identified as a substrate for P-gp-mediated efflux in the rat jejunum, which could limit its intestinal absorption and overall exposure.[15]

Excretion

Diltiazem and its metabolites are eliminated from the body through both renal and fecal routes.

-

Elimination Half-Life (t½): The plasma elimination half-life for immediate-release formulations is approximately 3.0 to 4.5 hours.[1][3] For intravenous administration, the half-life is around 3.4 hours.[10] Some studies have reported longer terminal half-lives, up to 9.8 hours, when using a three-compartment model.[9]

-

Excretion Routes: The majority of a radiolabeled dose is excreted in the urine (approximately 73%), with the remainder eliminated in the feces.[11] As mentioned, only 2% to 4% of the parent drug appears unchanged in the urine.[1][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for diltiazem hydrochloride from various studies in healthy human volunteers.

Table 1: Absorption and Distribution Parameters

| Parameter | Value | Formulation / Route | Source |

|---|---|---|---|

| Absolute Bioavailability | ~ 40% | Oral | [1][3] |

| 44% (± 4%) | Oral Solution | [7] | |

| Time to Peak (Tmax) | 30 - 60 min (onset) | Oral (IR) | [1] |

| 38 (± 6) min | Oral Solution | [7] | |

| 165 (± 22) min | Oral (SR) | [7] | |

| 11.15 - 11.76 hours | Oral (Delayed-release) | [16] | |

| Plasma Protein Binding | 70% - 80% | - | [1][3] |

| Volume of Distribution (Vd) | 11.1 (± 3.0) L/kg | Intravenous | [7] |

| ~305 L | Intravenous | [10] |

| | 5.2 (± 2.4) L/kg (Vss) | Intravenous & Oral |[9] |

Table 2: Elimination and Clearance Parameters

| Parameter | Value | Formulation / Route | Source |

|---|---|---|---|

| Elimination Half-life (t½) | 3.0 - 4.5 hours | Oral (IR) | [1][3] |

| 11.2 (± 2.1) hours | Intravenous | [7] | |

| 5.44 - 6.57 hours | Oral (Multiple Dose) | [11] | |

| 14.41 - 14.89 hours | Oral (Delayed-release) | [16] | |

| Total Clearance (CL) | 11.5 (± 0.7) mL/min/kg | Intravenous | [7] |

| ~65 L/h | Intravenous | [10] | |

| Renal Excretion | 2% - 4% (unchanged) | Oral | [1][10] |

| Total Excretion | ~73% in urine, rest in feces | Oral (radiolabeled) |[11] |

Experimental Protocols

The characterization of diltiazem's pharmacokinetics relies on robust experimental designs and sensitive analytical methods.

In Vivo Pharmacokinetic Studies in Humans

-

Study Design: A common approach is the open-label, randomized, crossover study design.[7][8][11] In such a study, a group of healthy volunteers receives different formulations or doses of diltiazem in separate periods, with a washout period in between.[7] For example, subjects might receive a single intravenous dose, an oral solution, and an oral tablet formulation on three different occasions.[7]

-

Subjects: Studies typically enroll healthy adult male and/or female volunteers.[7][11]

-

Dosing and Sample Collection: Following administration of a specified dose (e.g., 120 mg oral, 20 mg IV), serial plasma samples are collected from a peripheral vein at predefined time points (e.g., over 36-48 hours).[7][8] Urine and feces may also be collected over a longer period (e.g., 120 hours) to determine excretion balance.[11]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key parameters like AUC (Area Under the Curve), Cmax, Tmax, t½, Vd, and clearance.[7][9]

In Vitro Metabolism Studies

-

System: Human liver microsomes are frequently used to study the in vitro metabolism of diltiazem.[4][13] These preparations contain a high concentration of CYP450 enzymes.

-

Procedure: Diltiazem is incubated with the microsomes in the presence of an NADPH-generating system (to support CYP activity). The reaction is stopped at various time points, and the formation of metabolites is quantified.[4]

-

Enzyme Identification: To identify the specific CYPs involved, the experiment can be repeated in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4) or by using microsomes from cells expressing a single recombinant human CYP enzyme (e.g., expressed CYP3A4).[4][13]

Analytical Methodology

-

Sample Preparation: Plasma samples typically undergo protein precipitation using an organic solvent like acetonitrile, followed by centrifugation.[17] Alternatively, solid-phase extraction (SPE) can be used for cleaner sample preparation.[14][18]

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying diltiazem and its metabolites from biological matrices.[8][16][18] Detection is often performed using:

-

UV Detection: A standard method for quantification.[16]

-

Mass Spectrometry (LC-MS/MS): This provides higher sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites.[14][17] The analytes are typically monitored in the Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[17]

-

Gas Chromatography (GC): An older but still viable method, often using electron-capture detection.[7]

-

Visualizations: Pathways and Workflows

Diltiazem Metabolic Pathway

Caption: Primary metabolic pathways of diltiazem via deacetylation and demethylation.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Standard workflow for a clinical pharmacokinetic study of diltiazem.

Diltiazem's Mechanism of Drug-Drug Interactions

Caption: Logical flow of CYP3A4 inhibition by diltiazem leading to drug interactions.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and absolute bioavailability of diltiazem in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of a novel diltiazem HCl extended-release tablet formulation for evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic model of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfizermedical.com [pfizermedical.com]

- 11. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

Diltiazem Hydrochloride's Core Effects on Vascular Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanisms by which diltiazem hydrochloride induces vascular smooth muscle relaxation, a cornerstone of its therapeutic efficacy in cardiovascular diseases. This document provides a detailed overview of the primary signaling pathways, quantitative data on its potency, and comprehensive experimental protocols for investigating its vascular effects.

Core Mechanism of Action: Inhibition of L-type Calcium Channels

Diltiazem hydrochloride, a non-dihydropyridine benzothiazepine derivative, exerts its primary vasodilatory effect by inhibiting the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells (VSMCs).[1][2][3] This action is mediated through the specific blockade of voltage-gated L-type calcium channels (Caᵥ1.2).[2][4] The influx of Ca²⁺ is a critical trigger for the cascade of events leading to smooth muscle contraction. By blocking these channels, diltiazem reduces the intracellular Ca²⁺ concentration, leading to smooth muscle relaxation and vasodilation.[5]

The binding of diltiazem to the α1 subunit of the L-type calcium channel is state-dependent, showing a higher affinity for the inactivated state of the channel.[2][4] This interaction stabilizes the inactivated state, slows the channel's recovery, and thereby curtails Ca²⁺ entry during membrane depolarization.[2] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure.[3][5]

Signaling Pathway of Diltiazem-Induced Vasodilation

The canonical signaling pathway for diltiazem's vasodilatory effect is centered on the reduction of intracellular calcium. The key steps are outlined below:

Secondary and Associated Signaling Pathways

While the primary mechanism is clear, research suggests potential interactions with other signaling molecules.

-

Protein Kinase C (PKC): Some studies indicate that diltiazem can inhibit Protein Kinase C (PKC) activity in vascular smooth muscle cells.[6][7][8] PKC is involved in the sensitization of the contractile apparatus to Ca²⁺. By inhibiting PKC, diltiazem may further contribute to vasodilation by reducing the force of contraction at a given intracellular Ca²⁺ concentration.

-

Sarcoplasmic Reticulum Ca²⁺ Release: At therapeutic concentrations, diltiazem does not appear to significantly inhibit the release of Ca²⁺ from intracellular stores like the sarcoplasmic reticulum.[9] Its action is predominantly focused on blocking the entry of extracellular calcium.

-

Cyclic Nucleotides (cAMP and cGMP): The vasodilatory effects of diltiazem are not primarily mediated through the cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) pathways.[10][11][12] While these cyclic nucleotides are crucial mediators of vasodilation for other classes of drugs, diltiazem's effect is independent of their direct modulation.

Quantitative Data on Diltiazem's Efficacy

The potency of diltiazem in inducing vasodilation and inhibiting L-type calcium channels can be quantified by its half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values, respectively. These values can vary depending on the specific vascular bed and experimental conditions.

| Parameter | Vascular Tissue/Cell Type | Species | Value | Reference |

| EC₅₀ (Vasorelaxation) | Human Coronary Artery | Human | 6.94 x 10⁻⁷ M | [13] |

| Rabbit Aorta | Rabbit | 2.77 x 10⁻⁷ M | [14] | |

| Rat Aortic Rings | Rat | 1.035 x 10⁻⁵ M | [7] | |

| IC₅₀ (Ca²⁺ Channel Inhibition) | Vascular Smooth Muscle Caᵥ1.2b | - | 85 ± 9 µM (intracellular application of quaternary derivative) | [15] |

| Cardiac Caᵥ1.2 | Rat | Approx. 2x higher than arterial channels | [4] | |

| Skeletal Muscle Sarcoplasmic Reticulum Ca²⁺ Uptake | Chicken | ~260 µM | [16] |

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the effects of diltiazem on vascular smooth muscle.

Isometric Tension Studies of Isolated Vascular Rings

This ex vivo technique directly measures the contractile and relaxant responses of isolated blood vessel segments.

Protocol:

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat, rabbit) according to approved ethical protocols.

-

Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution.

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the artery into rings of 2-4 mm in length.

-

-

Mounting:

-

Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

The rings are suspended between two L-shaped stainless-steel hooks. One hook is fixed to the organ bath chamber, and the other is connected to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (this may vary depending on the vessel).

-

Replace the Krebs-Henseleit solution every 15-20 minutes.

-

To check for viability, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

-

-

Experimental Procedure:

-

After washing out the KCl and allowing the rings to return to baseline tension, pre-contract the rings with a vasoconstrictor agonist (e.g., phenylephrine, norepinephrine).

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of diltiazem hydrochloride to the organ bath.

-

Record the relaxation response at each concentration until maximal relaxation is achieved.

-

-

Data Analysis:

-

Express the relaxation at each diltiazem concentration as a percentage of the pre-contraction induced by the agonist.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

-

Intracellular Calcium Measurement in Cultured VSMCs using Fura-2 AM

This method allows for the real-time quantification of intracellular calcium concentration changes in response to stimuli.

Protocol:

-

Cell Culture:

-

Culture vascular smooth muscle cells (e.g., A7r5 cell line or primary cells) on glass coverslips suitable for fluorescence microscopy.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with a mild non-ionic surfactant like Pluronic F-127 in a physiological salt solution).

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

-

-

Experimental Procedure:

-

Record the baseline 340/380 nm fluorescence ratio.

-

Stimulate the cells with a vasoconstrictor (e.g., KCl or phenylephrine) to induce an increase in intracellular Ca²⁺.

-

Perfuse the cells with a solution containing diltiazem hydrochloride and observe the effect on the agonist-induced rise in intracellular Ca²⁺.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

-

Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using ionophores (e.g., ionomycin) in the presence of known Ca²⁺ concentrations.

-

Quantify the inhibitory effect of diltiazem on the agonist-induced increase in intracellular Ca²⁺.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing definitive evidence of L-type calcium channel blockade.

Protocol:

-

Cell Preparation:

-

Use isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels.

-

Plate the cells on glass coverslips.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on an inverted microscope.

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Solutions:

-

External Solution (in mM): e.g., 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4). To isolate Ca²⁺ currents, Na⁺ can be replaced with a non-permeant cation, and K⁺ channels can be blocked.

-

Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES (pH 7.2). Cesium is used to block potassium channels from the inside.

-

-

Recording Procedure:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca²⁺ currents.

-

Record baseline currents.

-

Perfuse the cell with an external solution containing diltiazem hydrochloride and record the currents again after the drug effect has reached a steady state.

-

-

Data Analysis:

-

Measure the peak amplitude of the Ca²⁺ current before and after diltiazem application.

-

Construct a dose-response curve by applying different concentrations of diltiazem and calculate the IC₅₀ value for channel blockade.

-

Experimental Workflow

The investigation of diltiazem's effects on vascular smooth muscle typically follows a logical progression from tissue or cell level studies to more detailed mechanistic investigations.

Conclusion

Diltiazem hydrochloride's primary and most significant effect on vascular smooth muscle is the induction of relaxation through the blockade of L-type calcium channels, thereby reducing intracellular calcium levels. This direct mechanism of action is well-supported by extensive research utilizing the experimental protocols detailed in this guide. While potential interactions with other signaling pathways such as PKC exist, they are considered secondary to its potent effect on calcium influx. A thorough understanding of these mechanisms and the methodologies to investigate them is crucial for the continued development and application of diltiazem and other calcium channel blockers in the treatment of cardiovascular diseases.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. benchchem.com [benchchem.com]

- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of diltiazem (CRD-401) on the membrane and mechanical properties of vascular smooth muscles of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influences of Ca2+: antagonist and cyclic AMP on vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of clentiazem on human coronary artery and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Protein Kinase C Inhibitors as Modulators of Vascular Function and Their Application in Vascular Disease | Semantic Scholar [semanticscholar.org]

- 15. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Effect of diltiazem on experimental cerebral vasospasm incomparison with effects of cinnarizine, verapamil and nifedipine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Diltiazem Hydrochloride: A Potential Neuroprotective Agent in Alzheimer's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of diltiazem hydrochloride in preclinical models of Alzheimer's disease (AD). Diltiazem, a benzothiazepine-class calcium channel blocker, has demonstrated significant potential in mitigating key pathological hallmarks of AD, including cognitive decline, amyloid-beta (Aβ) pathology, neuroinflammation, and oxidative stress. This document synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this promising area.

Core Findings and Quantitative Data

Diltiazem has been shown to exert its neuroprotective effects through multiple mechanisms, primarily centered around the regulation of calcium homeostasis, which is known to be dysregulated in Alzheimer's disease.[1][2] The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of diltiazem in various AD models.

Table 1: Effects of Diltiazem on Cognitive Performance in Alzheimer's Disease Models

| Model | Treatment Group | Dose | Test | Key Finding | Reference |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 42 ± 3 s | [3] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 20 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 28 ± 4 s | [3] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 40 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 18 ± 3 s | [3] |

| ICV-STZ-induced sporadic AD rat model | Donepezil (Standard) | 0.1 mg/kg | Morris Water Maze (Escape Latency) | Decreased escape latency to 17 ± 4 s | [3] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Morris Water Maze (Time in Target Quadrant) | Dose-dependent increase in time spent in the target quadrant | [1] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Passive Avoidance Task | Significantly improved retention and memory | [1] |

| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Morris Water Maze | Significantly reversed impaired learning and memory | [4] |

| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Elevated Plus Maze | Significantly reversed impaired learning and memory | [4] |

Table 2: Effects of Diltiazem on Amyloid-Beta Pathology

| Model | Treatment Group | Dose | Measurement | Key Finding | Reference |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Aβ Protein Expression (Western Blot) | Dose-dependent reduction in Aβ protein expression | [1] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 40 mg/kg | Aβ Deposition (Immunohistochemistry) | Significant reduction in Aβ deposition in the hippocampus | [1] |

| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Amyloid Beta Production | Reported to decrease amyloid beta production | [4] |

Table 3: Effects of Diltiazem on Neuroinflammation and Oxidative Stress

| Model | Treatment Group | Dose | Marker | Key Finding | Reference |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | TNF-α, IL-1β | Dose-dependent reduction in pro-inflammatory cytokines | [1][5] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Nitrite Levels | Significantly ameliorated altered nitrite levels | [1][5] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Superoxide Dismutase (SOD), Glutathione (GSH) | Dose-dependent increase in antioxidant enzyme levels | [1][5] |

| ICV-STZ-induced sporadic AD rat model | Diltiazem | 10, 20, 40 mg/kg | Lipid Peroxidation | Dose-dependent decrease in lipid peroxidation | [1][5] |

| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Brain AChE Activity | Significantly reversed the increase in acetylcholinesterase activity | [4] |

| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | TBARS, Nitrate/Nitrite | Significantly reversed the increase in these oxidative stress markers | [4] |

| Aluminum chloride-induced dementia in mice | Diltiazem | 20, 40 mg/kg | Brain GSH, SOD | Significantly reversed the decrease in these antioxidant levels | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.

Animal Models and Drug Administration

-

Intra-cerebroventricular Streptozotocin (ICV-STZ) Model: This model induces a state of sporadic Alzheimer's disease in rats. A single ICV injection of STZ (3 mg/kg) is administered to induce cognitive deficits, oxidative stress, neuroinflammation, and Aβ protein expression.[1][5] Diltiazem (10, 20, and 40 mg/kg) was administered orally (p.o.) daily for 21 days, starting one hour before the STZ injection.[1][5]

-

Aluminum Chloride (AlCl3) Induced Dementia Model: This model is used to induce dementia in mice. AlCl3 is administered to the animals, leading to impaired learning and memory, as well as biochemical deficits.[4] Diltiazem was administered to the mice to investigate its protective effects against AlCl3-induced dementia.[4]

Behavioral Assays

-

Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The escape latency (time to find a hidden platform) and the time spent in the target quadrant after the platform is removed are measured.[1][4]

-

Passive Avoidance Task: This assay evaluates learning and memory based on an animal's ability to avoid an aversive stimulus. The latency to enter a dark compartment where a mild foot shock was previously delivered is recorded.[1]

-

Elevated Plus Maze: This test is used to assess anxiety and can also be adapted to evaluate learning and memory.[4]

Biochemical and Molecular Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of pro-inflammatory markers such as TNF-α and IL-1β in brain tissues.[1][5]

-

Western Blotting: Employed to measure the expression levels of amyloid-beta (Aβ) protein in brain tissue homogenates.[1]

-

Immunohistochemistry: Utilized to visualize the deposition of Aβ in brain sections, particularly in the hippocampus.[1]

-

Oxidative Stress Markers: Assays were conducted to measure the levels of nitrite, superoxide dismutase (SOD), lipid peroxidation, and glutathione (GSH) in brain tissues to assess the antioxidant status.[1][4][5]

-

Acetylcholinesterase (AChE) Activity: The activity of this enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine, was measured in brain homogenates.[4]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of diltiazem are believed to be mediated through its influence on several key signaling pathways implicated in Alzheimer's disease pathology.

Caption: Proposed mechanism of diltiazem's neuroprotection in Alzheimer's disease.

References

- 1. Repurposing Diltiazem for Its Neuroprotective Anti-Dementia Role against Intra-Cerebroventricular Streptozotocin-Induced Sporadic Alzheimer’s Disease-Type Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium dysregulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Protective effect of a calcium channel blocker "diltiazem" on aluminum chloride-induced dementia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Diltiazem Hydrochloride: A Potential Repurposed Antiviral Agent Against Herpes Simplex Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV), primarily types 1 and 2, are ubiquitous pathogens responsible for a wide range of human diseases, from mucocutaneous lesions to more severe conditions like encephalitis. The emergence of resistance to current first-line antiviral therapies, such as acyclovir, necessitates the exploration of new therapeutic strategies. One promising avenue is drug repurposing, which involves identifying new applications for existing approved drugs. This guide focuses on the antiviral activity of diltiazem hydrochloride, a widely used L-type calcium channel blocker, against Herpes Simplex Virus. Emerging evidence suggests that by modulating host cell calcium signaling, diltiazem interferes with the viral replication cycle, presenting a novel host-targeted antiviral approach.[1][2][3][4]

Mechanism of Action: The Role of Calcium Signaling in HSV Infection

The replication of Herpes Simplex Virus is intricately linked to the host cell's calcium signaling pathways.[5][6] Viral entry into the host cell triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[1][5] This calcium influx is a critical step, facilitating viral penetration and the transport of the viral capsid to the nucleus.[6] Studies have indicated that this process involves the release of calcium from inositol 1,4,5-triphosphate (IP3)-sensitive stores within the endoplasmic reticulum.[5]

Diltiazem hydrochloride, as an L-type calcium channel blocker, is thought to exert its antiviral effect by disrupting this essential calcium signaling.[1][2] By inhibiting the influx of calcium, diltiazem interferes with a crucial host dependency factor for viral replication, thereby suppressing the infection.[1][2] Time-of-addition assays with the related alphaherpesvirus, Pseudorabies Virus (PRV), have shown that diltiazem's inhibitory effect is most pronounced during the viral replication phase.[1][2]

Quantitative Data on Antiviral Activity and Cytotoxicity

While specific IC50 values for diltiazem against HSV-1 are not yet extensively published, studies on the closely related Pseudorabies Virus (PRV) in Vero cells (a common cell line for HSV studies) provide valuable insights. Furthermore, dose-dependent inhibition of HSV-1 has been demonstrated.

Table 1: Cytotoxicity of Diltiazem Hydrochloride

| Cell Line | CC50 (µM) | Assay Method |

| Vero | 341.77 ± 10.80 | CCK-8 |

| PK15 | 478.26 ± 12.27 | CCK-8 |

| Data from a study on Pseudorabies Virus, another alphaherpesvirus.[2] |

Table 2: Antiviral Activity of Diltiazem Hydrochloride

| Virus | Cell Line | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Assay Method |

| PRV | Vero | 25.53 ± 2.59 | 13.38 | Viral Titer Reduction |

| PRV | PK15 | 39.28 ± 1.33 | 12.17 | Viral Titer Reduction |

| Data from a study on Pseudorabies Virus, another alphaherpesvirus.[2] |

Table 3: Effect of Diltiazem Hydrochloride on HSV-1

| Treatment Concentration (µM) | Effect on Viral Titer | Effect on Viral Gene mRNA Transcription | Cell Line |

| 100 | Significant Reduction | Substantially Lower | Vero |

| 200 | Significant Reduction | Substantially Lower | Vero |

| Qualitative summary from a study demonstrating dose-dependent inhibition of HSV-1.[2] |

Experimental Protocols

Cytotoxicity Assay (CCK-8 Method)

This protocol determines the concentration of diltiazem hydrochloride that is toxic to the host cells.

-

Cell Seeding: Seed Vero or other appropriate cells in a 96-well plate at a density that allows them to reach approximately 50% confluency.

-

Compound Preparation: Prepare serial dilutions of diltiazem hydrochloride in culture medium. Concentrations could range from 3.125 µM to 300 µM or higher.[2]

-

Treatment: Add the diluted diltiazem to the cells and incubate for 48 hours at 37°C in a 5% CO2 incubator.[2]

-

CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.[2]

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C.

-

Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., carboxymethyl cellulose) containing various concentrations of diltiazem hydrochloride.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[7]

-

Staining: Fix the cells with a solution like methanol and stain with crystal violet to visualize the plaques.[7]

-

Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the untreated virus control. The IC50 value is the concentration of diltiazem that reduces the plaque number by 50%.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is targeted by the antiviral compound.

-

Experimental Setup: Design experiments where diltiazem is added at different time points relative to viral infection:

-

Pre-treatment: Add diltiazem to cells for a period (e.g., 2 hours) before infection, then remove it before adding the virus.

-

Co-treatment: Add diltiazem and the virus to the cells simultaneously.

-

Post-treatment: Add diltiazem at various time points after infection (e.g., 0, 2, 4, 6, 8 hours post-infection).[8]

-

-

Infection and Incubation: Infect cells with HSV-1 at a specific multiplicity of infection (MOI). After the designated treatment period, wash the cells and add fresh medium. Incubate for a full replication cycle (e.g., 24 hours).

-

Analysis: Collect the supernatant and/or cell lysates and determine the viral titer using a plaque assay or TCID50 assay.[8]

-

Interpretation: The time point at which the addition of diltiazem results in the most significant reduction in viral yield indicates the targeted phase of the viral life cycle.

Real-Time Quantitative PCR (RT-qPCR) for Viral Gene Expression

This method measures the effect of diltiazem on the transcription of specific viral genes.

-

Cell Treatment and Infection: Treat cells with diltiazem (e.g., 100 µM or 200 µM) for 2 hours before infecting with HSV-1.[2]

-

RNA Extraction: At a specific time post-infection (e.g., 24 hours), harvest the cells and extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers specific for HSV-1 genes (e.g., immediate-early, early, or late genes) and a host housekeeping gene for normalization.

-

Analysis: Analyze the relative expression levels of the viral genes in diltiazem-treated versus untreated cells. A significant reduction in viral gene mRNA levels indicates inhibition of viral gene expression.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of diltiazem's anti-HSV-1 activity.

Caption: Workflow for evaluating diltiazem's antiviral properties.

Conclusion and Future Directions

The available evidence strongly suggests that diltiazem hydrochloride possesses antiviral activity against Herpes Simplex Virus, likely by inhibiting the calcium-dependent stages of viral replication. Its established safety profile as a cardiovascular drug makes it an attractive candidate for repurposing. However, further research is imperative. Future studies should focus on determining the precise IC50 of diltiazem against various strains of HSV-1 and HSV-2, including clinical and acyclovir-resistant isolates. In vivo studies are also necessary to evaluate its efficacy in animal models of herpes infection. A deeper understanding of the specific interactions between diltiazem and the host-viral interface will be crucial for its potential development as a novel anti-herpetic therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral Activity of Diltiazem HCl Against Pseudorabies Virus Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Rapid High-Throughput Assay to Identify HSV-1 ICP0 Transactivation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Herpes simplex virus triggers activation of calcium-signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Receptor Interactions Trigger Release of Membrane and Intracellular Calcium Stores Critical for Herpes Simplex Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Diltiazem hydrochloride interaction with CYP3A4 enzyme

An In-depth Technical Guide to the Interaction of Diltiazem Hydrochloride with the CYP3A4 Enzyme

Introduction

Diltiazem hydrochloride is a non-dihydropyridine calcium channel blocker widely employed in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy and potential for drug-drug interactions (DDIs) are intrinsically linked to its extensive metabolism, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] CYP3A4 is the most abundant cytochrome P450 isoform in the human liver and intestine, responsible for the metabolism of approximately 60% of clinically used drugs.[4][5]

Diltiazem is not only a substrate of CYP3A4 but also a clinically significant inhibitor of the enzyme.[6] This dual role results in complex pharmacokinetic interactions, influencing its own clearance and that of co-administered CYP3A4 substrates.[7][8] This technical guide provides a comprehensive analysis of the multifaceted interaction between diltiazem and CYP3A4, detailing the mechanisms of inhibition, metabolic pathways, quantitative kinetic data, and the experimental protocols used for their characterization.

Mechanism of CYP3A4 Inhibition by Diltiazem

Diltiazem inhibits CYP3A4 through a dual mechanism: reversible competitive inhibition and irreversible, mechanism-based inhibition. The latter is characterized by the formation of a stable, inactive Metabolite-Intermediate Complex (MIC).[7][9][10]

-

Competitive Inhibition: Diltiazem can directly bind to the active site of the CYP3A4 enzyme, competing with other substrates. However, the steady-state plasma concentrations of diltiazem (approximately 0.3 µM) are significantly lower than its reported competitive inhibition constant (Ki), suggesting that this mechanism is less prominent in vivo.[7]

-

Mechanism-Based Inhibition (MBI): This is the primary mechanism of CYP3A4 inhibition by diltiazem in vivo.[7][9] Diltiazem is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.[4][10] This process is time- and NADPH-dependent and results in a long-lasting inhibitory effect, as the synthesis of new enzyme is required to restore metabolic activity.[4] This inactivation is characterized by the formation of an MIC, which can be observed spectrophotometrically.[9][10]

The N-demethylated metabolites of diltiazem are also potent competitive inhibitors of CYP3A4, contributing to the overall inhibitory effect, especially during prolonged therapy when these metabolites accumulate.[11]

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diltiazem and Cyclosporine Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]

- 9. deepdyve.com [deepdyve.com]

- 10. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Off-Target Activities of Diltiazem Hydrochloride in Cellular Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem hydrochloride, a benzothiazepine derivative, is a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] Its primary therapeutic effect is mediated through the inhibition of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac workload.[2][3] However, a growing body of scientific evidence indicates that diltiazem exerts a range of "off-target" effects, interacting with molecular targets beyond the L-type calcium channel. These unintended interactions have significant implications for drug repositioning, understanding potential side effects, and elucidating novel therapeutic applications.

This technical guide provides an in-depth exploration of the known off-target effects of diltiazem hydrochloride in various cellular models. It presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to serve as a comprehensive resource for the scientific community.

Quantitative Data on Off-Target Effects

The following tables summarize the quantitative data associated with the off-target interactions of diltiazem in cellular models.

Table 1: Inhibition of Mitochondrial Sodium-Calcium (Na+/Ca2+) Exchange

| Stereoisomer of Diltiazem | Target | Cellular Model | IC50 (µM) | Reference |

| d-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Rabbit Heart Mitochondria | 4.5 | [4][5] |

| l-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Rabbit Heart Mitochondria | 350 | [4][5] |

| (+)-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | 10-20 | [6] |

| (+)-trans-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | 10-20 | [6] |

| (-)-cis-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | >200 | [6] |

| (-)-trans-diltiazem | Mitochondrial Na+/Ca2+ Exchanger | Guinea-pig Heart Mitochondria | >200 | [6] |

Table 2: Inhibition of P-glycoprotein (P-gp) Mediated Efflux

| Cell Line | Assay | Substrate | Diltiazem Concentration | Observed Effect | Reference |

| MCF-7 | Chemosensitization | Doxorubicin | 10 µg/mL | 3.2-fold reversal of resistance | [7] |

| MCF-7 | Chemosensitization | Doxorubicin | 20 µg/mL | 4.2-fold reversal of resistance | [7] |

| MCF-7 | Intracellular Accumulation | Doxorubicin (0.25 µg/mL) | 20 µg/mL | 3.9-fold increase | [7] |